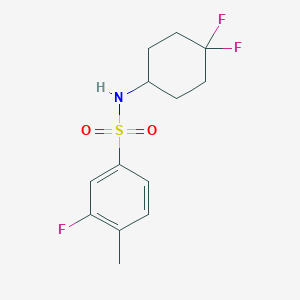

N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzenesulfonamide

Beschreibung

N-(4,4-Difluorocyclohexyl)-3-fluoro-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 3-fluoro-4-methylbenzenesulfonyl group attached to a 4,4-difluorocyclohexylamine moiety. The 4,4-difluorocyclohexyl group enhances lipophilicity and metabolic stability, while the fluorine atoms on the benzene ring may influence electronic properties and binding interactions.

Eigenschaften

IUPAC Name |

N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO2S/c1-9-2-3-11(8-12(9)14)20(18,19)17-10-4-6-13(15,16)7-5-10/h2-3,8,10,17H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSFSXKGTKTNRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCC(CC2)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzenesulfonamide is the poly (ADP-ribose) polymerase (PARP)-1 . PARP-1 is the most abundant and well-characterized protein target for anti-cancer drug discovery. It accounts for a majority of the cellular poly (ADP-ribosyl) ation activity and is essential to the DNA single-strand break repair.

Mode of Action

The compound interacts with its target, PARP-1, in a selective manner. The 4,4-difluorocyclohexyl substituent triggers the rearrangement of α-helix 5, which moves away from the active site in PARP-2 rather than PARP-1. As a result, it leads to the energetically less favorable change in PARP-2 and contributes to the ligand selectivity.

Biochemical Pathways

The compound affects the DNA single-strand break repair pathway . By inhibiting PARP-1, it disrupts the repair of single-strand breaks in the DNA. This disruption can lead to the accumulation of DNA damage, which can trigger cell death, particularly in cancer cells that are already genetically unstable.

Pharmacokinetics

It’s disclosed that a highly selective parp-1 inhibitor (nms-p118) with promising pharmacokinetic properties

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of DNA repair processes. By inhibiting PARP-1, the compound prevents the repair of single-strand breaks in the DNA. This can lead to the accumulation of DNA damage and potentially trigger cell death, particularly in cancer cells.

Biologische Aktivität

N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzenesulfonamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant findings from various studies, including its mechanisms of action, therapeutic applications, and case studies.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a sulfonamide group and fluorinated cyclohexyl and aromatic moieties. The molecular formula is CHFNOS, indicating the presence of multiple functional groups that contribute to its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in atherosclerosis and neurodegenerative diseases. This inhibition can potentially reduce inflammation and improve cardiovascular health .

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, although further research is needed to confirm these effects and elucidate the underlying mechanisms.

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on available literature:

Case Study 1: Cardiovascular Health

A study investigated the effects of this compound on cardiovascular markers in a preclinical model. The results indicated a significant reduction in Lp-PLA2 activity, correlating with decreased inflammatory markers and improved lipid profiles. These findings suggest potential therapeutic applications in managing cardiovascular diseases.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. In vitro tests demonstrated that the compound inhibited bacterial growth at concentrations lower than those typically required for standard antibiotics. This positions it as a candidate for further development in antimicrobial therapies.

Research Findings

Recent research has highlighted the dual role of this compound as both an anti-inflammatory agent and an antimicrobial agent. The inhibition of Lp-PLA2 not only contributes to cardiovascular health but also suggests potential applications in treating inflammatory diseases. Additionally, its promising antimicrobial activity warrants further investigation into its efficacy against resistant bacterial strains.

Wissenschaftliche Forschungsanwendungen

N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzenesulfonamide is a compound with significant potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

Anticancer Activity

This compound has shown promise as an anticancer agent. Research indicates that compounds with similar sulfonamide structures can inhibit specific enzymes involved in cancer cell proliferation. Case studies have demonstrated that modifications to the cyclohexyl group can enhance the compound's efficacy against various cancer cell lines.

Enzyme Inhibition

This compound may act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For example, sulfonamides are known to inhibit carbonic anhydrase, which is crucial for regulating pH levels in tissues. Studies suggest that the introduction of fluorine atoms increases binding affinity to the enzyme active site, enhancing the inhibitory effect.

Case Study: Inhibition of Carbonic Anhydrase

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship of sulfonamides, revealing that fluorinated derivatives exhibited significantly improved inhibition rates compared to non-fluorinated analogs. The findings suggest that this compound could be a lead compound for developing new enzyme inhibitors.

Polymer Additives

The unique chemical structure of this compound allows it to be utilized as an additive in polymer formulations. Its properties can enhance thermal stability and chemical resistance of polymers used in various applications, including coatings and adhesives.

Case Study: Thermal Stability Enhancement

Research conducted by a team at a leading materials science institute demonstrated that incorporating this compound into polyurethane formulations resulted in improved thermal stability and mechanical properties. The study utilized differential scanning calorimetry (DSC) to evaluate the thermal transitions of modified polymers.

Summary of Findings

The applications of this compound span medicinal chemistry and material science. Its potential as an anticancer agent and enzyme inhibitor highlights its significance in drug development. Additionally, its role as a polymer additive showcases its versatility in enhancing material properties.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Thiazole-Carboxamide Cores ()

Four thiazole-4-carboxamide derivatives (compounds 108–111 ) share the N-(4,4-difluorocyclohexyl) group but differ in substituents:

- Compound 108 : Features a 3-methyl-1-(3,4,5-trimethoxybenzamido)butyl side chain.

- Compound 109 : Contains a 2-phenyl-1-(3,4,5-trimethoxybenzamido)ethyl group.

- Compound 110 : Includes a 2-(4-hydroxyphenyl)ethyl substituent.

- Compound 111 : Incorporates a pyrrolidin-2-yl moiety.

Key Comparisons :

- Synthesis Efficiency : Yields range from 35% (compound 110 ) to 78% (compound 108 ), suggesting steric or electronic effects influence reaction efficiency .

- Structural Diversity : The thiazole core and trimethoxybenzamido groups may enhance π-π stacking or hydrogen bonding, unlike the benzenesulfonamide core of the target compound.

- Physical Properties : All analogs are white solids with high purity (confirmed via HPLC), similar to the expected profile of the target compound.

Tetrahydrofuran-Carboxamide Derivative ()

N-(4,4-Difluorocyclohexyl)tetrahydro-3-furancarboxamide (C₁₁H₁₇F₂NO₂, MW 233.26 g/mol) replaces the benzenesulfonamide group with a tetrahydrofuran-carboxamide.

- Structural Impact : The tetrahydrofuran ring introduces conformational flexibility and reduced aromaticity compared to the rigid benzenesulfonamide core.

Sulfonamides with Trifluoromethyl and Oxazolidinone Groups (–4)

Patented compounds like N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)trifluoromethanesulfonamide feature:

Oxadiazole and Benzimidazole Derivatives (–6)

- N-{[3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-6-carboxamide (): The oxadiazole ring introduces nitrogen-rich heterocyclic properties, differing from the thiazole or sulfonamide cores.

Cyclopropane and Nitrophenyl Derivatives (–8)

- Cyclopropanesulfonamide analogs (): The cyclopropane ring imposes rigidity, contrasting with the flexible cyclohexyl group in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.